4-Methylumbelliferyl-

Descripción general

Descripción

4-Methylumbelliferyl- is a fluorogenic substrate widely used in biochemical assays. It is particularly known for its application in detecting beta-glucuronidase activity, which is an enzyme produced by certain bacteria, including Escherichia coli. The compound is also utilized in plant molecular biology to study gene expression.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl- involves the reaction of 4-methylumbelliferone with glucuronic acid derivatives under specific conditions. The reaction typically requires the presence of a catalyst and is conducted in an aqueous medium to facilitate the formation of the glucuronide bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually crystallized and purified through various chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions: 4-Methylumbelliferyl- primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase. This reaction releases 4-methylumbelliferone, which is highly fluorescent and can be easily detected.

Common Reagents and Conditions:

Hydrolysis: Beta-glucuronidase enzyme, aqueous buffer solutions.

Fluorescence Detection: pH 10.3 glycine buffer enhances fluorescence intensity.

Major Products: The major product formed from the hydrolysis of 4-Methylumbelliferyl- is 4-methylumbelliferone, a fluorescent compound.

Aplicaciones Científicas De Investigación

Biochemical Assays

Fluorogenic Substrates

4-MU compounds are widely used as fluorogenic substrates in enzymatic assays. They are particularly valuable for detecting the activity of various enzymes, such as glucuronidases and galactosidases. When hydrolyzed by these enzymes, 4-MU releases a fluorescent product that can be quantitatively measured, making it an essential tool in biochemical research and diagnostics.

- Example : The hydrolysis of 4-methylumbelliferyl-β-D-glucuronide (β-MUG) is utilized to assess the activity of β-glucuronidase in microbial cultures, providing insights into microbial metabolism and enzyme kinetics .

Microbiological Diagnostics

Detection of Pathogens

4-MU glycosides are employed in diagnostic microbiology for the detection of specific pathogens. For instance, the use of 4-methylumbelliferyl-β-D-galactopyranoside allows for the identification of E. coli through the measurement of β-galactosidase activity, which is indicative of the presence of this bacterium in water or food samples .

| Substrate | Target Enzyme | Microbial Application |

|---|---|---|

| 4-Methylumbelliferyl-β-D-glucuronide | β-Glucuronidase | Detection of Enterobacteriaceae |

| 4-Methylumbelliferyl-β-D-galactopyranoside | β-Galactosidase | Identification of E. coli |

Therapeutic Applications

Inhibition of Hyaluronan Synthesis

Recent studies have demonstrated that 4-MUG can inhibit hyaluronan (HA) synthesis, which is significant in the context of autoimmune diseases such as diabetes. The compound has been shown to promote the expansion of regulatory T-cells while suppressing HA synthesis independently of its conversion to 4-MU . This discovery opens new avenues for therapeutic strategies targeting HA-related pathologies.

Mechanistic Studies

Understanding Hydrolysis Mechanisms

Research has elucidated the mechanisms underlying the hydrolysis of 4-MU compounds by various microorganisms. For example, studies on Bacillus species have shown that these bacteria can effectively hydrolyze β-MUG during spore germination, providing insights into microbial metabolism and potential applications in sterilization monitoring .

Case Study: Microbial Detection

A study evaluated the efficacy of using 4-MUG as a biological indicator for monitoring ethylene oxide sterilization processes. The hydrolysis rate of β-MUG by Bacillus spores was measured to assess sterilization effectiveness, highlighting its practical application in industrial settings .

Case Study: Autoimmune Research

In another case, oral administration of 4-MUG to mice demonstrated its role in inhibiting HA synthesis and promoting immune regulation. This study suggests potential therapeutic applications for managing autoimmune conditions through modulation of immune responses .

Mecanismo De Acción

The compound acts as a substrate for the enzyme beta-glucuronidase. When beta-glucuronidase cleaves the glucuronide bond, it releases 4-methylumbelliferone, which exhibits strong fluorescence. This fluorescence can be measured to quantify the enzyme activity. The molecular target is the beta-glucuronidase enzyme, and the pathway involves the hydrolysis of the glucuronide bond.

Comparación Con Compuestos Similares

- 4-Methylumbelliferyl-beta-D-galactopyranoside

- This compoundbeta-D-glucopyranoside

- This compoundalpha-D-galactopyranoside

- This compoundalpha-D-glucopyranoside

Uniqueness: 4-Methylumbelliferyl- is unique due to its specific application in detecting beta-glucuronidase activity. Unlike its analogs, which may target different enzymes, this compound is highly specific for beta-glucuronidase, making it an essential tool in microbiological and environmental assays.

Actividad Biológica

4-Methylumbelliferyl (4-MU) compounds, particularly 4-methylumbelliferyl-beta-D-glucopyranoside (beta-MUG), are widely studied for their biological activities and applications in various fields, including microbiology, pharmacology, and biochemistry. This article provides a comprehensive overview of the biological activity of 4-MU compounds, highlighting their mechanisms of action, pharmacokinetics, and applications in disease models.

4-Methylumbelliferyl compounds are primarily used as substrates in enzymatic assays due to their fluorescent properties. When hydrolyzed by specific enzymes, they release 4-methylumbelliferone (MU), a compound that exhibits significant biological activity.

- Hydrolysis by Bacillus Species : Research has shown that beta-MUG is hydrolyzed during the germination and outgrowth of Bacillus species, such as Bacillus atrophaeus and Bacillus subtilis. This process is mediated by the phosphotransferase system (PTS), which facilitates the uptake and phosphorylation of beta-MUG, leading to the production of MU. Key enzymes involved include phosphoglucosidases like BglH, which shows a marked increase during spore outgrowth in the presence of beta-MUG .

Pharmacokinetics and Dosing

Recent studies have explored the pharmacokinetics of oral 4-methylumbelliferone in mouse models. Key findings include:

- Dosing Protocols : Mice fed a diet containing 5% 4-MU showed significant weight loss initially but regained normal weight after about a week. It was observed that serum hyaluronan (HA) levels decreased only after a week of treatment, indicating a necessary loading period for effective results .

- Metabolism : At steady state, over 90% of the drug in plasma exists as glucuronidated metabolites (4-methylumbelliferyl glucuronide), with other metabolites contributing to its overall pharmacological profile .

Applications in Disease Models

4-Methylumbelliferyl compounds have been utilized in various disease models due to their ability to inhibit hyaluronan synthesis, which is implicated in several inflammatory disorders.

- Autoimmunity and Inflammation : In mouse models of multiple sclerosis (experimental autoimmune encephalomyelitis) and autoimmune diabetes, treatment with 4-MU significantly reduced clinical symptoms and serum HA levels. This suggests potential therapeutic applications for managing autoimmune conditions .

- Biomarker Identification : The use of 4-methylumbelliferyl substrates has also been explored in identifying biomarkers for diseases such as Tay-Sachs disease. Assays using this compoundbeta-N-acetylglucosamide have been employed to assess enzyme activity related to hexosaminidase deficiencies .

Summary of Research Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Hydrolysis Mechanism | Beta-MUG hydrolysis by Bacillus species involves PTS-driven uptake and BglH enzyme activity | Insights into microbial metabolism and sterilization efficacy |

| Pharmacokinetics | Oral administration requires a loading period; significant metabolites identified | Guidelines for dosing protocols in therapeutic settings |

| Disease Models | Effective in reducing symptoms in autoimmune models; potential for clinical applications | Promising avenue for treating inflammatory diseases |

Case Studies

- Bacillus Hydrolysis Study : The study demonstrated that germinating spores of Bacillus species effectively hydrolyze beta-MUG to produce MU, which can serve as a biological indicator for sterilization processes .

- Autoimmunity Research : In a controlled experiment with mice exhibiting autoimmune symptoms, administration of 5% 4-MU diet led to improved health outcomes and reduced HA levels over time, suggesting its role as a therapeutic agent .

- Tay-Sachs Biomarker Study : The enzyme activity associated with Tay-Sachs disease was assessed using 4-methylumbelliferyl substrates, providing insights into potential diagnostic tools for genetic disorders .

Propiedades

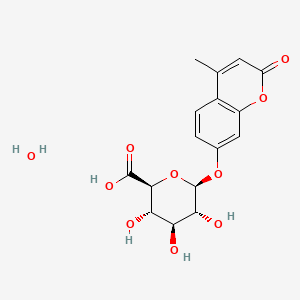

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O9.H2O/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;/h2-5,11-14,16,18-20H,1H3,(H,21,22);1H2/t11-,12-,13+,14-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVSQZMOFUEQAW-YYHOVTOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584932 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881005-91-0 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.